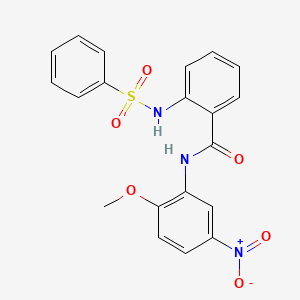

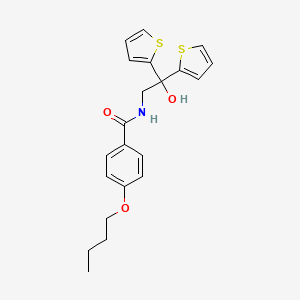

![molecular formula C11H15N3O3 B2649456 6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid CAS No. 1439903-13-5](/img/structure/B2649456.png)

6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid”, involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .科学的研究の応用

Catalytic Applications

Compounds related to 6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid have been explored for their catalytic properties. For instance, the study on oxalic acid catalyzed chromium(VI) oxidation of some 2-amino-4,6-diarylpyrimidines highlights the catalytic potential of related pyrimidine derivatives. These compounds were synthesized under solvent-free conditions and subjected to oxidation, demonstrating their utility in facilitating chemical reactions through a more favorable pathway and showcasing their application in synthetic chemistry (Meenakshisundaram et al., 2007).

Material Science

In the realm of material science, pyrimidine derivatives, including those similar to 6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid, are being investigated for their potential in creating new materials. The study on water ultrasound-assisted oxidation of 2-oxo-1,2,3,4-tetrahydropyrimidines and benzylic acid salts underlines the environmentally friendly synthesis of pyrimidine-based compounds. This method leverages green chemistry principles, indicating the role of these compounds in developing sustainable materials and chemical processes (Gavrilović et al., 2018).

Chemical Synthesis

The versatility of pyrimidine derivatives is further exemplified in their use in chemical synthesis. For example, the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors highlights the chemical manipulability of pyrimidine structures to achieve specific biological activities. This study showcases the strategic chemical modifications that can be applied to pyrimidine derivatives to tailor their properties for targeted applications, demonstrating their significance in medicinal chemistry research (Liu et al., 2016).

特性

IUPAC Name |

6-(oxan-4-ylmethylamino)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-11(16)9-5-10(14-7-13-9)12-6-8-1-3-17-4-2-8/h5,7-8H,1-4,6H2,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYWPHFWTHKRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=NC=NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2649377.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2649381.png)

![2-(2H,3H-benzo[e]1,4-dioxin-5-yloxy)acetic acid](/img/structure/B2649384.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2649387.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2649390.png)